molecular formula C20H21N3O9 B14764270 Thalidomide-O-acetamido-PEG1-C2-acid

Thalidomide-O-acetamido-PEG1-C2-acid

Cat. No.: B14764270
M. Wt: 447.4 g/mol
InChI Key: MZFQNXDMXWPQBO-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-PEG1-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG1-C2-acid involves multiple steps, starting with the modification of thalidomide to introduce an acetamido group. This is followed by the attachment of a PEG linker to the modified thalidomide. The final product is obtained through a series of purification steps to ensure high purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-PEG1-C2-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in scientific research .

Scientific Research Applications

Thalidomide-O-acetamido-PEG1-C2-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of protein-protein interactions and cellular pathways.

    Medicine: Utilized in the development of targeted therapies for various diseases.

    Industry: Applied in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-PEG1-C2-acid involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for the regulation of various cellular pathways and has significant implications for the development of targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-acetamido-PEG1-C2-acid is unique due to its specific structure, which allows for efficient binding to cereblon and effective degradation of target proteins. This makes it a valuable tool in the development of targeted therapies and the study of cellular pathways .

Properties

Molecular Formula

C20H21N3O9

Molecular Weight

447.4 g/mol

IUPAC Name

3-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]propanoic acid

InChI

InChI=1S/C20H21N3O9/c24-14-5-4-12(18(28)22-14)23-19(29)11-2-1-3-13(17(11)20(23)30)32-10-15(25)21-7-9-31-8-6-16(26)27/h1-3,12H,4-10H2,(H,21,25)(H,26,27)(H,22,24,28)

InChI Key

MZFQNXDMXWPQBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCC(=O)O

Origin of Product

United States

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